molecular formula C13H8BrNOS B1343156 7-Bromo-2-phenylthieno[3,2-c]pyridin-4(5H)-one CAS No. 690636-04-5

7-Bromo-2-phenylthieno[3,2-c]pyridin-4(5H)-one

Cat. No.: B1343156
CAS No.: 690636-04-5
M. Wt: 306.18 g/mol
InChI Key: JWHAVYSRYAOUCX-UHFFFAOYSA-N
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Description

7-Bromo-2-phenylthieno[3,2-c]pyridin-4(5H)-one is a heterocyclic compound that belongs to the thienopyridine family. This compound is characterized by the presence of a bromine atom at the 7th position, a phenyl group at the 2nd position, and a thieno[3,2-c]pyridin-4(5H)-one core structure. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-2-phenylthieno[3,2-c]pyridin-4(5H)-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-phenylthiophene-3-carboxylic acid with bromine in the presence of a suitable catalyst to introduce the bromine atom at the 7th position. The resulting intermediate is then subjected to cyclization under acidic or basic conditions to form the thienopyridine core.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification by recrystallization or chromatography to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-2-phenylthieno[3,2-c]pyridin-4(5H)-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 7th position can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding sulfoxides or sulfones and reduction to form thiols or thioethers.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides, typically under basic conditions.

    Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

    Oxidation Products: Sulfoxides or sulfones.

    Reduction Products: Thiols or thioethers.

Scientific Research Applications

7-Bromo-2-phenylthieno[3,2-c]pyridin-4(5H)-one has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to inhibit specific enzymes or receptors.

    Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as an anticancer or antimicrobial agent.

    Chemical Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds with potential pharmaceutical applications.

    Material Science: The compound is explored for its use in the development of organic electronic materials and sensors.

Mechanism of Action

The mechanism of action of 7-Bromo-2-phenylthieno[3,2-c]pyridin-4(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic function. Additionally, it may interact with cellular receptors to modulate signaling pathways involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 7-Bromo-4-chloro-2-phenylthieno[3,2-c]pyridine
  • 4-Phenylthieno[3,2-c]pyridine
  • 7-Imino-5-methyl-2-phenylthieno[3,2-c]pyridine-4,6(5H,7H)-dione

Uniqueness

7-Bromo-2-phenylthieno[3,2-c]pyridin-4(5H)-one is unique due to the specific positioning of the bromine atom and the phenyl group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

7-bromo-2-phenyl-5H-thieno[3,2-c]pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrNOS/c14-10-7-15-13(16)9-6-11(17-12(9)10)8-4-2-1-3-5-8/h1-7H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWHAVYSRYAOUCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(S2)C(=CNC3=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401250064
Record name 7-Bromo-2-phenylthieno[3,2-c]pyridin-4(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401250064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

690636-04-5
Record name 7-Bromo-2-phenylthieno[3,2-c]pyridin-4(5H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=690636-04-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Bromo-2-phenylthieno[3,2-c]pyridin-4(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401250064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To compound 2 (3.92 g, 17.24 mmol) in DMF (133 mL) was added NBS (3.37 g, 19.0 mmol). The solution was heated to 60° C. After 1 h, the solution volume was reduced to approximately one half the volume, and the solution was poured into H2O (700 mL). The precipitate was filtered, washed with water, and dried to yield 5.08 g of 3. 1H NMR (400 MHz, d6-DMSO) δ: 11.84 (s, 1H), 8.05 (s, 1H), 7.82 (d, J=7 Hz, 2H), 7.61 (s, 1H), 7.48 (t, J=7 Hz 2H), 7.4 (t, J=7 Hz, 1H).
Quantity
3.92 g
Type
reactant
Reaction Step One
Name
Quantity
3.37 g
Type
reactant
Reaction Step One
Name
Quantity
133 mL
Type
solvent
Reaction Step One
Name
Quantity
700 mL
Type
reactant
Reaction Step Two
Name

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